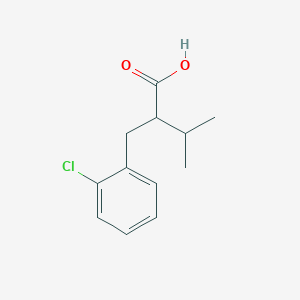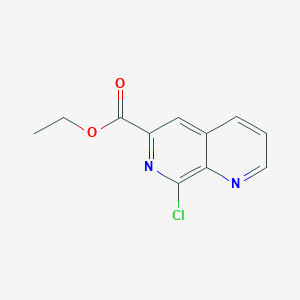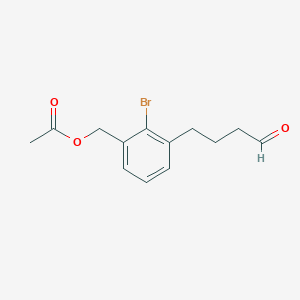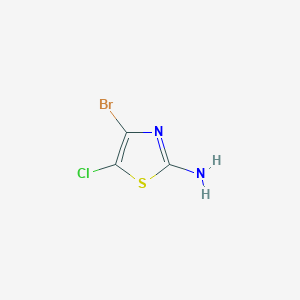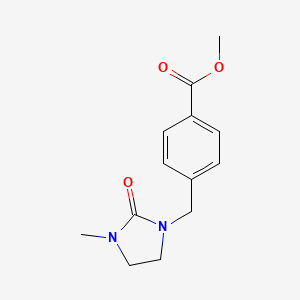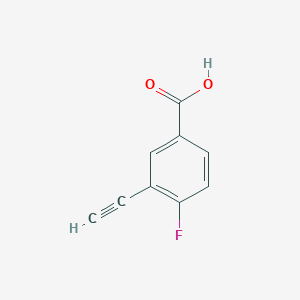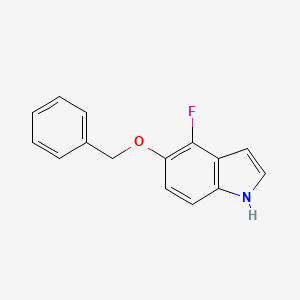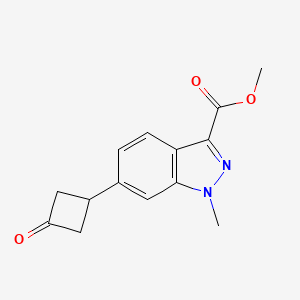![molecular formula C9H10N2O3 B13981686 1-[4-(Methoxycarbonyl)phenyl]urea CAS No. 30932-68-4](/img/structure/B13981686.png)
1-[4-(Methoxycarbonyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methoxycarbonyl)phenyl]urea is an organic compound characterized by the presence of a urea moiety attached to a phenyl ring substituted with a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(Methoxycarbonyl)phenyl]urea can be synthesized through several methods. One common approach involves the reaction of 4-(methoxycarbonyl)aniline with an isocyanate. The reaction typically occurs in a solvent such as ethanol or water under mild conditions, often without the need for a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This might include continuous flow reactors and the use of environmentally friendly solvents to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Methoxycarbonyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
1-[4-(Methoxycarbonyl)phenyl]urea has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism by which 1-[4-(Methoxycarbonyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the application and the specific derivatives used .
Comparación Con Compuestos Similares
- 1-[4-(Pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
- Diaryl urea derivatives with a 4-methylpiperazinylcarbonyl moiety
Comparison: 1-[4-(Methoxycarbonyl)phenyl]urea is unique due to its methoxycarbonyl substitution, which imparts distinct chemical properties such as increased solubility and reactivity. Compared to other similar compounds, it may exhibit different biological activities and industrial applications, making it a versatile and valuable compound in various fields .
Propiedades
Número CAS |
30932-68-4 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
methyl 4-(carbamoylamino)benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-14-8(12)6-2-4-7(5-3-6)11-9(10)13/h2-5H,1H3,(H3,10,11,13) |
Clave InChI |
KGMJUOYXNFIYEO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
